Metabolic Stability Advantage of the Gem-Difluorovinyl Moiety Over the Parent Carbonyl Group
The gem-difluorovinyl group in 3-(2,2-difluoroethenyl)benzoic acid is a carbonyl bioisostere that confers metabolic stability advantages over the parent carbonyl-containing compound. Specifically, carbonyl groups in drug candidates are substrates for NAD(P)H-dependent reductases, leading to drug inactivation and poor bioavailability, whereas gem-difluoroalkene-derivatized compounds exhibit prolonged in vivo activity [1]. Bonnet-Delpon and co-workers demonstrated that gem-difluoroalkene-derivatized artemisinins exhibit prolonged in vivo antimalarial activity through replacement of the carbonyl group [1].
| Evidence Dimension | In vivo metabolic stability / duration of activity |
|---|---|
| Target Compound Data | Prolonged in vivo half-life; specific half-life values not reported for this compound class directly |
| Comparator Or Baseline | Carbonyl-containing artemisinin (parent compound) vs. gem-difluoroalkene-derivatized artemisinin |
| Quantified Difference | Prolongation of in vivo antimalarial activity confirmed; exact quantitative fold change not disclosed in the citing source |
| Conditions | In vivo antimalarial model (Bonnet-Delpon et al., cited in Nat. Commun. 2021) |
Why This Matters
The gem-difluorovinyl moiety's metabolic stability advantage is a key criterion for selecting a building block intended for drug discovery programs aiming for oral bioavailability.
- [1] Du B, Chan CM, Lee PY, Cheung LH, Xu X, Lin Z, Yu WY. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nat. Commun. 2021, 12, 412. View Source
